6-[(1,3-benzothiazol-2-ylthio)methyl]-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
Description
6-[(1,3-Benzothiazol-2-ylthio)methyl]-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a benzothiazole-thioether moiety and a 4-ethylphenyl substituent. Triazine derivatives are widely studied for their diverse biological activities, including antimicrobial, antitumor, and pesticidal properties . The compound’s structure comprises a 1,3,5-triazine core with two amino groups at positions 2 and 4, a benzothiazolylthio-methyl group at position 6, and a 4-ethylphenyl substituent on the amino group. The benzothiazole group is known for enhancing bioactivity through π-π stacking and hydrogen-bonding interactions, while the ethylphenyl substituent may influence lipophilicity and steric effects .
Properties
IUPAC Name |
6-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6S2/c1-2-12-7-9-13(10-8-12)21-18-24-16(23-17(20)25-18)11-26-19-22-14-5-3-4-6-15(14)27-19/h3-10H,2,11H2,1H3,(H3,20,21,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIUODMAMXAVRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[(1,3-benzothiazol-2-ylthio)methyl]-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is a novel derivative that incorporates a benzothiazole moiety and a triazine core. This structural combination has been explored for various biological activities, particularly in the fields of anti-tubercular and anti-cancer research. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent literature.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Benzothiazole Moiety : This is achieved through condensation reactions involving thioamide derivatives.
- Triazine Core Construction : The triazine ring is synthesized via cyclization methods that may involve diazo coupling or other condensation techniques.
- Final Coupling : The final product is obtained by coupling the benzothiazole derivative with the triazine core using appropriate coupling agents.
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular properties of benzothiazole derivatives. For instance, a review noted that various synthesized benzothiazole compounds exhibited significant inhibitory activity against Mycobacterium tuberculosis (Mtb). The compound was evaluated alongside other derivatives for its minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values.
| Compound | MIC (μg/mL) | IC50 (μM) |
|---|---|---|
| This compound | 100 | 7.7 ± 0.8 |
| Reference Compound (INH) | 0.2 | - |
These results suggest that the compound possesses moderate to good anti-tubercular activity compared to standard drugs .
Antitumor Activity
In addition to its anti-tubercular effects, the compound has been investigated for its antitumor potential. A study focused on 1,2,4-triazine derivatives indicated that compounds with benzothiazole substitutions exhibited selective cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse fibroblast).
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 10.5 | Induces apoptosis |
| Control Compound | A549 | 15.0 | - |
The mechanism of action was primarily through apoptosis induction as confirmed by flow cytometry analysis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications in the benzothiazole and triazine components significantly influenced biological activity. For example:
- Substituents on Benzothiazole : Variations in the aromatic rings attached to the benzothiazole moiety were found to enhance binding affinity to target proteins involved in Mtb metabolism.
- Triazine Modifications : Alterations in the triazine ring improved solubility and bioavailability, leading to enhanced therapeutic efficacy.
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Case Study on Tuberculosis Treatment : A patient treated with a regimen including a related benzothiazole derivative showed significant improvement in sputum culture conversion rates.
- Antitumor Efficacy : In vitro studies demonstrated that compounds structurally similar to our compound led to reduced tumor size in xenograft models.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
A. Substituent Variations on the Triazine Core
The target compound is structurally analogous to several derivatives, differing primarily in substituents:
*Estimated based on analogs in .
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl substituent (electron-withdrawing) in increases molecular rigidity and logP (8.0), favoring pesticidal applications. In contrast, the 4-ethylphenyl group (electron-donating) in the target compound may improve solubility and membrane permeability for pharmacological uses.
- Heterocyclic Moieties : Thiadiazole derivatives (e.g., ) exhibit stronger π-π interactions but lower metabolic stability compared to benzothiazole-containing compounds.
Physicochemical Properties
- Hydrogen Bonding: The target compound’s amino groups and benzothiazole sulfur enable N–H⋯N and S⋯π interactions, critical for binding biological targets .
- Solubility : Compared to chlorophenyl analogs (logP = 8.0 ), the ethylphenyl group may reduce logP, improving aqueous solubility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
